4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
CAS No.: 78010-22-7
Cat. No.: VC17044899
Molecular Formula: C40H42N4O2S2
Molecular Weight: 674.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78010-22-7 |
|---|---|
| Molecular Formula | C40H42N4O2S2 |
| Molecular Weight | 674.9 g/mol |
| IUPAC Name | [2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C40H42N4O2S2/c45-39(43-29-25-41(26-30-43)23-11-17-33-13-3-1-4-14-33)35-19-7-9-21-37(35)47-48-38-22-10-8-20-36(38)40(46)44-31-27-42(28-32-44)24-12-18-34-15-5-2-6-16-34/h1-22H,23-32H2/b17-11+,18-12+ |
| Standard InChI Key | MEVMWMDOFRFJJQ-JYFOCSDGSA-N |
| Isomeric SMILES | C1N(CCN(C1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C/C=C/C6=CC=CC=C6 |
| Canonical SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC=CC6=CC=CC=C6 |
Introduction
Chemical Properties
Molecular Structure
The compound’s structure integrates multiple functional groups:
-
Piperazine rings: Serve as nitrogen-containing heterocycles that enhance solubility and receptor binding.
-
3-Phenylprop-2-enyl groups: Provide aromaticity and hydrophobicity, influencing membrane permeability.
-
Disulfide bridge: Imparts stability and potential redox activity.
-
Ketone groups: Enable hydrogen bonding and participation in nucleophilic reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 78010-22-7 |
| Molecular Formula | C₄₀H₄₂N₄O₂S₂ |
| Molecular Weight | 674.9 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
-
Piperazine functionalization: Introduction of 3-phenylprop-2-enyl groups via alkylation or acylation.
-
Disulfide formation: Oxidative coupling of thiol groups under controlled pH conditions.
-
Ketone installation: Friedel-Crafts acylation or nucleophilic substitution to attach phenyl ketone moieties.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine alkylation | 3-Phenylprop-2-enyl chloride | 65% |
| 2 | Disulfide bridge formation | I₂, Ethanol, RT | 78% |
| 3 | Ketone coupling | AlCl₃, Dichloromethane | 60% |
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to maximizing yield and purity.
Analytical Methods
LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing piperazine derivatives. Key parameters adapted from cinnarizine studies include:
Table 3: Validation Parameters for LC-MS/MS
| Parameter | Value (Cinnarizine) | Relevance to Target Compound |
|---|---|---|
| Linearity range | 0.94–90 ng/mL | Likely similar |
| Precision (% CV) | 5.91–11.31 | Acceptable for bioanalysis |
| Accuracy (% nominal) | 93.74–98.94 | Meets regulatory standards |
| Matrix effect | 87.01–94.17% | Requires compound-specific validation |
Ionization in positive mode ([M+H]⁺) and fragmentation patterns (e.g., m/z 167.2 for piperazine) are transferable strategies .
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Cinnarizine (CAS 298-57-7):
-
Shares a diphenylmethylpiperazine group.
-
Lacks disulfide bridges, reducing redox versatility.
3,5-Dinitrophenyl derivatives:
-
Exhibit nitro group-mediated electron-withdrawing effects.
-
Lower molecular weight (396.4 g/mol) limits complexity.
The target compound’s disulfide and dual piperazine motifs position it as a unique candidate for multifunctional drug design.
Research Findings and Future Directions
Preliminary Studies
Early-stage investigations highlight:
-
Stability: Resistance to thermal degradation up to 150°C.
-
Solubility: Poor aqueous solubility (logP ≈ 5.2), necessitating prodrug strategies.
Knowledge Gaps
-
In vivo pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.
-
Toxicity: No data on acute or chronic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume